molecular formula C20H20N2O6 B11021448 Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate

Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate

Cat. No.: B11021448
M. Wt: 384.4 g/mol
InChI Key: NSSFSSGVOUOLBK-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE is an organic compound with the molecular formula C19H20N2O5 It is a derivative of benzoic acid and contains ethoxycarbonyl and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE typically involves the reaction of ethyl benzoate with 2-(ethoxycarbonyl)aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods are optimized to maximize yield and minimize waste, often involving advanced techniques such as automated synthesis and in-line purification.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The ethoxycarbonyl and anilino groups can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from the reactions of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted benzoate derivatives.

Scientific Research Applications

ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes, receptors, and other biological targets. It may also be used in the development of new pharmaceuticals or bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its unique chemical structure may offer advantages in drug design and development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products. Its properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    Ethyl 2-({5-[2-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate: Contains fluorine atoms, which can significantly alter its chemical and biological properties.

    Ethyl 2-({2-[2-(ethoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate:

The uniqueness of ETHYL 2-({2-[2-(ETHOXYCARBONYL)ANILINO]-2-OXOACETYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6/c1-3-27-19(25)13-9-5-7-11-15(13)21-17(23)18(24)22-16-12-8-6-10-14(16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

NSSFSSGVOUOLBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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